molecular formula C22H21N5OS B5849109 5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine

5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine

Cat. No. B5849109
M. Wt: 403.5 g/mol
InChI Key: KMDYKVVAUIZGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique structure and properties that make it a promising candidate for a variety of research purposes. In

Scientific Research Applications

5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine has been widely studied for its potential applications in scientific research. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of tumor growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in animal models, and inhibit viral replication in vitro. It has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine in lab experiments is its unique structure and properties. This compound has been shown to have a high degree of selectivity for certain enzymes and proteins, making it a useful tool for studying these targets. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities and with higher purity. Another area of interest is the further elucidation of the compound's mechanism of action, which could lead to the development of more targeted therapies for various diseases. Additionally, the compound's potential use in combination with other drugs or therapies should be explored to determine whether it can enhance their effectiveness. Finally, more research is needed to determine the compound's safety and toxicity profile, which will be important for its potential use in clinical settings.

Synthesis Methods

The synthesis method of 5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine involves several steps. The first step is the synthesis of 2-amino-4-(4-methoxyphenyl)thieno[2,3-d]pyrimidine, which is then reacted with 2-chloro-4-(2-pyridinyl)-1-piperazine to yield the final product. The synthesis method has been optimized to produce high yields of the compound with high purity.

properties

IUPAC Name

5-(4-methoxyphenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-28-17-7-5-16(6-8-17)18-14-29-22-20(18)21(24-15-25-22)27-12-10-26(11-13-27)19-4-2-3-9-23-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYKVVAUIZGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.